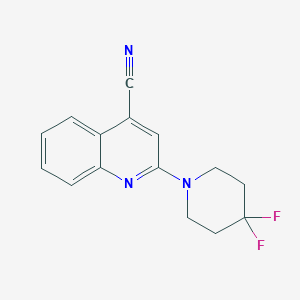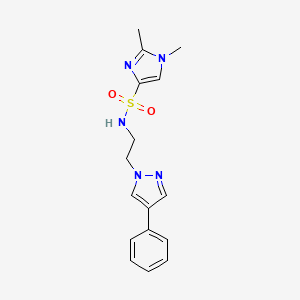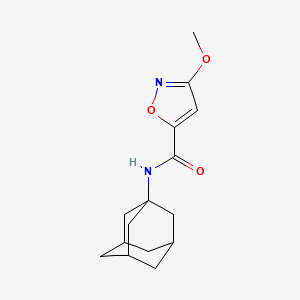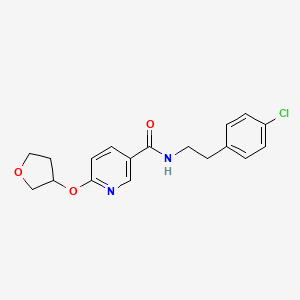
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is an organic compound that belongs to the class of cyclohexyl esters It is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a chloroacetate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can be achieved through esterification reactions. One common method involves the reaction of 5-Methyl-2-(propan-2-yl)cyclohexanol with chloroacetic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Substitution: Corresponding amides or thioesters.
Reduction: 5-Methyl-2-(propan-2-yl)cyclohexanol.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticonvulsant or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It can be used in studies investigating the effects of ester compounds on biological systems, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate involves its interaction with biological molecules through its ester and chloroacetate functional groups. The ester group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors. The chloroacetate group can participate in nucleophilic substitution reactions, potentially modifying biological targets and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Similar structure but with a hydroxyacetate group instead of chloroacetate.
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Lacks the chloro group, making it less reactive in substitution reactions.
5-Methyl-2-(propan-2-yl)cyclohexyl 2-bromoacetate: Similar to the chloroacetate but with a bromo group, which can affect its reactivity and biological interactions.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts specific reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in chemical and biological research.
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2470619.png)
![(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one](/img/structure/B2470620.png)


![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)




![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)
